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Foundational

Mechanism of action of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid in biomimetic reduction

An In-Depth Technical Guide to the Mechanism of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid in Biomimetic Reduction Abstract This technical guide provides a comprehensive examination of the mechanism of action of 1-Be...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid in Biomimetic Reduction

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid and its analogs as biomimetic reducing agents. Inspired by the biological redox cofactor NADH, these synthetic molecules serve as powerful tools in organic chemistry for the reduction of a wide array of functional groups. This document delves into the core principles of hydride transfer, the critical role of substrate activation by Lewis and Brønsted acids, and the mechanistic dichotomy between concerted hydride transfer and stepwise electron transfer pathways. Authored for researchers, scientists, and drug development professionals, this guide synthesizes foundational principles with field-proven insights, supported by detailed experimental protocols and mechanistic diagrams to facilitate a deeper understanding of these versatile reagents.

Introduction: The Principle of Biomimetic Reduction

The Biological Paragon: The NAD⁺/NADH Redox Couple

In biological systems, nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, NADH, are fundamental coenzymes in a vast number of redox reactions essential for metabolism. The NAD⁺/NADH couple acts as a cellular currency for electrons, facilitating the transfer of a hydride ion (H⁻) to or from a substrate, catalyzed by enzymes such as dehydrogenases. The reactive center of this system is the nicotinamide ring, which, in NADH, carries a hydride at the C4 position that can be delivered to an oxidized substrate, thereby reducing it.

1,4-Dihydropyridines as NADH Mimics

The development of synthetic analogs that mimic the function of NADH has been a significant endeavor in chemistry.[1] 1,4-Dihydropyridines (DHPs), such as Hantzsch esters and N-substituted dihydronicotinamides, have emerged as premier synthetic models of NADH.[1][2] These compounds replicate the core function of NADH: they act as hydride donors to reduce various organic functional groups, including ketones, imines, and activated alkenes.[1][3] Upon donating the hydride, the DHP molecule aromatizes to form a stable pyridinium salt, a process that provides a strong thermodynamic driving force for the reaction.

Profile of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid: Structure and Properties

1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid is a member of this class of NADH mimics. Its structure features the key 1,4-dihydropyridine core responsible for hydride donation. The N-benzyl group is a common substituent in model compounds designed to study the fundamental reactivity of the dihydropyridine system.[4][5] The carboxylic acid group at the 3-position influences the electronic properties and solubility of the molecule. While much of the mechanistic understanding is derived from closely related ester (Hantzsch esters) and amide (N-benzyl-1,4-dihydronicotinamide) analogs, the fundamental principles of hydride transfer are directly applicable.[6][7]

The Core Mechanism: Hydride Transfer

The Dihydropyridine as a Hydride Donor

The principal mode of action for 1,4-dihydropyridines in biomimetic reductions is the transfer of a hydride ion from the C4 position of the dihydropyridine ring to an electrophilic center on the substrate.[1] This process involves the simultaneous transfer of a proton and two electrons (H⁻).

The Aromatic Driving Force: Oxidation to the Pyridinium Ion

The reduction of the substrate is coupled with the oxidation of the 1,4-dihydropyridine. The resulting product is a thermodynamically stable, aromatic pyridinium ion. This conversion from a non-aromatic dihydropyridine to an aromatic pyridine system provides a significant energetic driving force for the hydride transfer, making the overall reduction process favorable.

Diagram: General Hydride Transfer Mechanism

The following diagram illustrates the fundamental hydride transfer from a generic 1,4-DHP to a carbonyl substrate, representing the core mechanistic event.

Hydride_Transfer cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products DHP 1,4-Dihydropyridine (NADH Mimic) TS [DHP---H---Substrate]‡ DHP->TS Hydride Transfer Substrate Substrate (e.g., R-CO-R') Substrate->TS Pyridinium Pyridinium Ion (Oxidized Mimic) TS->Pyridinium Reduced_Substrate Reduced Substrate (e.g., R-CH(OH)-R') TS->Reduced_Substrate

Caption: General mechanism of biomimetic reduction via hydride transfer.

Activation of the Substrate: A Prerequisite for Reduction

For many substrates, direct hydride transfer from a 1,4-dihydropyridine is kinetically slow. The reaction efficiency is dramatically improved by activating the substrate, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydride.

Lewis Acid Catalysis: Enhancing Electrophilicity

Lewis acids, particularly metal ions like Mg²⁺ or Zn²⁺, are highly effective catalysts.[8] They coordinate to electron-rich atoms on the substrate, such as the oxygen of a carbonyl group.[2][9] This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and accelerating the rate of hydride attack.[10] In asymmetric catalysis, chiral metal-ligand complexes are used to create a chiral environment, enabling enantioselective reductions.[11][12]

Diagram: Lewis Acid Activation of a Carbonyl Substrate```dot

Lewis_Acid_Activation cluster_reactants Reactants cluster_activation Activation Step cluster_reduction Reduction DHP 1,4-DHP ActivatedComplex Activated Substrate [R-C(δ+)=O---Mⁿ⁺] DHP->ActivatedComplex Hydride Attack Carbonyl R-CO-R' Carbonyl->ActivatedComplex LewisAcid Lewis Acid (Mⁿ⁺) LewisAcid->ActivatedComplex Coordination ReducedProduct Reduced Product + Pyridinium Ion ActivatedComplex->ReducedProduct

Caption: Competing mechanisms for biomimetic reduction by 1,4-dihydropyridines.

Experimental Elucidation of the Mechanism

The causality behind mechanistic proposals is established through rigorous experimentation. The following protocols outline key methods used to differentiate between and validate the proposed pathways.

Protocol: Kinetic Analysis of a Biomimetic Reduction

Objective: To determine the reaction order and rate constant for the reduction of a model substrate (e.g., an activated ketone) by 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid.

Methodology:

  • Preparation of Solutions: Prepare stock solutions of the DHP, the substrate, and any catalyst (e.g., Mg(ClO₄)₂) in a suitable solvent (e.g., anhydrous acetonitrile).

  • Spectroscopic Monitoring: The reaction progress can be monitored using UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the 1,4-dihydropyridine (typically around 340-360 nm).

  • Experimental Setup: In a quartz cuvette maintained at a constant temperature (e.g., 25°C), add the solvent, substrate solution, and catalyst solution. The reaction is initiated by the addition of the DHP solution.

  • Data Acquisition: Record the absorbance at the DHP's λ_max at regular time intervals until the reaction is complete.

  • Data Analysis: Plot the natural logarithm of the absorbance (ln[Abs]) versus time. A linear plot indicates a pseudo-first-order reaction with respect to the DHP. By varying the initial concentrations of the substrate and catalyst, the overall rate law can be determined. This self-validating system confirms the kinetic dependencies of each reactant.

Protocol: Determination of the Kinetic Isotope Effect (KIE)

Objective: To probe whether the C-H bond at the 4-position is broken in the rate-determining step, a key indicator of a concerted hydride transfer.

Methodology:

  • Synthesis of Deuterated Analog: Synthesize the 4,4-dideuterated version of the 1,4-DHP. This is often achieved by reducing the corresponding pyridinium salt with a deuterium source like sodium dithionite (Na₂S₂O₄) in D₂O.

  • Parallel Kinetic Experiments: Perform two parallel kinetic experiments under identical conditions, as described in Protocol 5.1. One experiment will use the standard protio-DHP, and the other will use the deuterated DHP.

  • Calculation of KIE: The KIE is calculated as the ratio of the rate constant for the protio-reagent (k_H) to the rate constant for the deuterio-reagent (k_D): KIE = k_H / k_D.

  • Interpretation: A significant primary KIE (typically > 2) provides strong evidence that the C-H bond is being cleaved in the rate-limiting step, which is characteristic of the concerted hydride transfer mechanism. [13]A KIE near unity may suggest that a step other than C-H bond cleavage, such as an initial electron transfer, is rate-limiting.

Applications in Research and Development

The utility of 1,4-dihydropyridines as reducing agents is widely recognized in both academic research and industrial drug development.

Reduction of Prochiral Ketones and Imines

A major application is the asymmetric reduction of prochiral ketones and imines to produce valuable chiral alcohols and amines, which are common building blocks in pharmaceuticals. [14][15]The combination of an achiral DHP with a chiral catalyst offers a highly efficient and economical approach to stereoselective synthesis. [10]

Conjugate Reductions of α,β-Unsaturated Systems

In the presence of certain organocatalysts, 1,4-DHPs can selectively reduce the C=C bond of α,β-unsaturated aldehydes and ketones, leaving the carbonyl group intact. [3][6]This chemoselectivity is complementary to that of many metal hydride reagents and provides a valuable tool for synthetic strategy.

Implications for Drug Discovery and Synthesis

The mild, often metal-free conditions associated with DHP reductions make them highly attractive for late-stage functionalization in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). [16][17][18]Their ability to act as biomimetic reagents also makes them useful tools in studying enzymatic mechanisms and developing enzyme inhibitors.

Conclusion and Future Outlook

1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid and its analogs are foundational reagents in the field of biomimetic chemistry. Their mechanism of action, centered on hydride transfer but with accessible electron transfer pathways, provides a rich platform for synthetic innovation. The ability to tune their reactivity through catalysis—using Lewis acids, Brønsted acids, or chiral organocatalysts—has enabled a wide range of selective and asymmetric reductions. Future research will likely focus on expanding the scope of these reagents in photoredox catalysis, developing more efficient and selective catalytic systems, and harnessing their potential in green and sustainable chemical processes. [3][19]The continued study of these NADH mimics will undoubtedly lead to new synthetic methodologies with broad applications in science and industry.

References

  • Connon, S. J. (2007). Asymmetric organocatalytic reductions mediated by dihydropyridines. Chemical Society Reviews, 36(9), 1546-1557. [Link]

  • de Graaff, C., et al. (2012). Asymmetric organocatalytic reductions mediated by dihydropyridines. Request PDF. [Link]

  • Dempsey, J. L., et al. (2023). Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis. Chemical Science, 14(30), 8096-8108. [Link]

  • Dempsey, J. L., et al. (2023). Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis. Chemical Science. [Link]

  • da Silva Lago, A. F., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27(18), 1567-1610. [Link]

  • Gualandris, R., et al. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters, 8(24), 5541-5544. [Link]

  • Diaba, F., et al. (2021). Asymmetric Synthesis using Redox-Active Diazocompounds as Chiral Carbon Atom Precursors. Diva-Portal.org. [Link]

  • Wang, D., et al. (2007). Recent developments in asymmetric transfer hydrogenation with Hantzsch esters: a biomimetic approach. Chemical Communications, (28), 2939-2949. [Link]

  • da Silva, L., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science. [Link]

  • Zhang, J., et al. (2021). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. Organic Letters, 23(24), 9471-9475. [Link]

  • Colby, D. A., et al. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]

  • Afonso, M., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1832. [Link]

  • Kamali, M. (2015). Asymmetric Synthesis of Dihydropyrimidines Using Chiral Schiff Base Copper(II) Complex as a Chiral Catalyst. International Journal of ChemTech Research, 8(12), 536-541. [Link]

  • Colby, D. A., et al. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. Journal of the American Chemical Society, 130(11), 3645-3651. [Link]

  • Stirling, M. J., et al. (2018). The kinetics and mechanism of the organo-iridium-catalysed enantioselective reduction of imines. Organic & Biomolecular Chemistry, 16(23), 4321-4328. [Link]

  • Dhinakaran, I., et al. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 127(12), 2201-2209. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester. . [Link]

  • Zheng, C., & You, S.-L. (2012). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Chemical Society Reviews, 41(6), 2498-2518. [Link]

  • Moore, J. M., et al. (2017). N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(7), 531-535. [Link]

  • Pitre, S. P., & Scaiano, J. C. (2014). 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. Organic Letters, 16(5), 1434-1437. [Link]

  • Cheng, J.-P., et al. (2000). Mechanism of reduction of 1,1-diphenyl-2,2-dinitroethylene by 1-benzyl-1,4-dihydronicotinamide: transition state with partial diradical and partial covalent bonding character. Journal of the Chemical Society, Perkin Transactions 2, (8), 1619-1624. [Link]

  • Fish, R. H. (2004). Agents for replacement of NAD+/NADH system in enzymatic reactions.
  • Marrazzini, M., et al. (2020). The Effects of the Metal Ion Substitution into the Active Site of Metalloenzymes: A Theoretical Insight on Some Selected Cases. Molecules, 25(18), 4153. [Link]

  • Wierzbicka, C., & Gryko, D. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(16), 3844. [Link]

  • Fukuzumi, S., et al. (1985). On the electron transfer and hydrogen atom abstraction mechanism for 1-benzyl-1,4-dihydronicotinamide reduction of benzoquinones. Journal of the American Chemical Society, 107(21), 6084-6090. [Link]

Sources

Exploratory

NMR spectroscopy data for 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid characterization

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid Authored by: A Senior Application Scientist Introduction The 1,4-dihydropyridine (DHP) scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used to treat cardiovascular diseases.[1] The precise molecular structure, including the nature and orientation of substituents on the DHP ring, is critical to its biological activity.[2] Consequently, unambiguous structural elucidation is paramount for researchers in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular framework and the chemical environment of each atom.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data expected for 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid . We will delve into the rationale behind chemical shift assignments, the influence of the molecule's distinct functional groups, and provide field-proven protocols for data acquisition and interpretation. This document is designed to serve as a practical resource for scientists seeking to confirm the synthesis and purity of this and structurally related compounds.

Molecular Structure and NMR Assignment Strategy

The structure of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid contains three key regions that give rise to characteristic NMR signals: the N-substituted dihydropyridine core, the flexible N-benzyl group, and the C3-carboxylic acid moiety. A systematic approach, beginning with ¹H NMR to identify proton environments and followed by ¹³C NMR and two-dimensional (2D) techniques for carbon skeleton mapping, ensures a confident and complete characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Final Structure prep Dissolve ~10 mg of sample in ~0.6 mL of DMSO-d6 (or other suitable solvent) tms Add TMS as internal reference (δ 0.00) prep->tms tube Transfer to NMR tube tms->tube H1 1. Acquire ¹H Spectrum (Identify proton signals) tube->H1 C13 2. Acquire ¹³C Spectrum (Identify carbon signals) H1->C13 D2O 3. D₂O Exchange (Confirm -COOH proton) C13->D2O COSY 4. Acquire ¹H-¹H COSY (Map H-H couplings) D2O->COSY HSQC 5. Acquire ¹H-¹³C HSQC (Link protons to their directly attached carbons) COSY->HSQC HMBC 6. Acquire ¹H-¹³C HMBC (Map long-range H-C correlations for connectivity) HSQC->HMBC assign Integrate 1D and 2D data to assign all signals HMBC->assign confirm Confirm connectivity and finalize structure assign->confirm

Caption: Recommended workflow for unambiguous NMR characterization.

Detailed Step-by-Step Methodologies

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the dried, purified compound.

  • Transfer the solid to a clean, dry vial.

  • Add ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended for observing the carboxylic acid proton).

  • Vortex the sample until the solid is completely dissolved.

  • Add a small drop of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

2. Standard 1D NMR Acquisition:

  • Record a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp lines.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

3. D₂O Exchange Experiment (Confirmation of -COOH):

  • After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Gently shake the tube to mix the contents thoroughly.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The broad signal corresponding to the -COOH proton will disappear or significantly diminish, as the proton exchanges with deuterium from D₂O, which is not observed in ¹H NMR. [3] 4. 2D Correlation Spectroscopy (for Unambiguous Assignment):

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically separated by 2-3 bonds). It is useful for tracing out proton networks, for example, within the aromatic ring. [4]* ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons. [5]* ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular skeleton by connecting fragments, for instance, linking the benzylic CH₂ protons to the ipso- and ortho-carbons of the phenyl ring and to C2/C6 of the DHP ring. [5]

Conclusion

The structural characterization of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid by NMR spectroscopy is a systematic process. A standard ¹H NMR spectrum provides initial confirmation through characteristic signals for the benzyl, dihydropyridine, and carboxylic acid protons. The ¹³C NMR spectrum further validates the structure by identifying the correct number of carbon environments, with the upfield shifts of C3/C5 being a hallmark of the DHP ring's electronic nature. For absolute scientific rigor, a suite of 2D NMR experiments (COSY, HSQC, HMBC) combined with a D₂O exchange study provides an irrefutable and complete assignment of the molecular structure, ensuring the identity and purity of the compound for further research and development.

References

  • Suárez, M., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Goba, I., & Liepinsh, E. (2013). 15N NMR of 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Patel, A. K., et al. (2013). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research in Chemistry and Environment. Available at: [Link]

  • The Science Publications. (n.d.). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Available at: [Link]

  • Goba, I., & Liepinsh, E. (2013). 15N NMR of 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Bath. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Bisenieks, E., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Royal Society Open Science. Available at: [Link]

  • Spyros, A., & Dais, P. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Magnetochemistry. Available at: [Link]

  • Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Available at: [Link]

  • University of Wisconsin-Madison. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Available at: [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Argüello-DaSilva, A., et al. (2005). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Supporting Information for: Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Semantic Scholar. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Available at: [Link]

  • Krapivina, A., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Materials. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Available at: [Link]

  • University of Bath. (n.d.). ¹³C NMR Spectroscopy. Available at: [Link]

  • Krapivina, A., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Riga Stradiņš University. Available at: [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shifts. Available at: [Link]

  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • MDPI. (2026). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available at: [Link]

  • SpectraBase. (n.d.). 1-Benzyl-1,4-dihydronicotinamide. Available at: [Link]

  • Krapivina, A., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Materials. Available at: [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Available at: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

This guide provides an in-depth analysis of the molecular weight and solubility profile of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid, a key intermediate in medicinal chemistry. The content herein is curated for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the molecular weight and solubility profile of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid, a key intermediate in medicinal chemistry. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid belongs to the dihydropyridine (DHP) class of compounds, a scaffold of significant interest in pharmaceutical development. While the broader DHP class is well-known for its cardiovascular applications, understanding the physicochemical properties of specific analogues like the 1-benzyl substituted variant is crucial for predicting its behavior in biological systems and for the rational design of formulation strategies. This guide will focus on two fundamental parameters: molecular weight and solubility, which are cornerstones for any further development of this molecule.

Molecular Characteristics

A precise understanding of the molecular weight is fundamental for all subsequent quantitative studies, from reaction stoichiometry to the preparation of solutions of known molarity.

Molecular Formula and Weight

The chemical structure of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid, with the chemical formula C₁₃H₁₃NO₂, dictates its molar mass.

Parameter Value Source
Molecular FormulaC₁₃H₁₃NO₂-
Molecular Weight215.25 g/mol [1][2]

This molecular weight is a critical parameter for all experimental work, ensuring accuracy in sample preparation and data analysis.

Solubility Profile: A Theoretical and Practical Overview

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The "like dissolves like" principle is a foundational concept in predicting solubility, suggesting that substances dissolve best in solvents with similar polarity.[3] 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid possesses both polar (carboxylic acid) and non-polar (benzyl group, dihydropyridine ring) moieties, resulting in a complex solubility profile.

Factors Influencing Solubility
  • Polarity : The presence of the carboxylic acid group suggests that solubility will be pH-dependent. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[4][5] Conversely, in acidic solutions, the compound will remain in its less soluble, protonated form.

  • Solvent Effects : Polar solvents are expected to be more effective at solvating this molecule than non-polar solvents. Solvents capable of hydrogen bonding, such as alcohols, are likely to exhibit good solvating power. For other dihydropyridine derivatives, solubility has been observed to be higher in polar solvents like methanol, ethanol, and 1,4-dioxane.[6]

  • Temperature : The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[6]

Predicted Solubility Behavior

Based on the structure and general observations for dihydropyridine derivatives, the following solubility profile can be anticipated:

  • Aqueous Solubility : Likely to be low in neutral water due to the non-polar benzyl and dihydropyridine rings. Solubility is expected to increase significantly in alkaline aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to salt formation.[5][7]

  • Organic Solubility : Expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol).[6][8] Solubility in non-polar solvents like hexane is expected to be poor.

Experimental Determination of Solubility

To quantitatively assess the solubility of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid, a robust and reproducible experimental protocol is essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol details the determination of equilibrium solubility in a given solvent at a controlled temperature.

1. Preparation of Saturated Solution:

  • Add an excess amount of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid to a known volume of the test solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
  • Place the vial in a temperature-controlled shaker bath and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

2. Phase Separation:

  • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
  • Carefully withdraw a sample of the supernatant using a syringe.
  • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.[3]

3. Quantification:

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
  • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
  • A calibration curve must be prepared using standard solutions of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid of known concentrations to ensure accurate quantification.[3]

4. Data Reporting:

  • Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Visualizing the Experimental Workflow

The following diagram outlines the key stages of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solid to solvent in a sealed vial equilibrate Agitate at constant temperature (24-72h) prep->equilibrate Incubate separate Centrifuge or allow to settle equilibrate->separate Reach Equilibrium filtrate Filter supernatant through 0.22 µm filter separate->filtrate analyze Dilute filtrate and quantify via HPLC filtrate->analyze Prepare for Analysis quantify Calculate solubility against calibration curve analyze->quantify

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

This guide has provided a comprehensive overview of the molecular weight and solubility profile of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid. The provided molecular weight of 215.25 g/mol serves as a foundational constant for experimental work. While specific solubility data is not widely published, a theoretical profile based on its chemical structure and the behavior of related dihydropyridine compounds has been presented. The detailed shake-flask protocol offers a robust methodology for researchers to experimentally determine the solubility in various solvents, which is a critical step in the ongoing research and development of this compound.

References

  • Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. ResearchGate. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Experiment 2 # Solubility. Bellevue College. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Course Hero. [Link]

  • Solubility data and solubility parameters of barnidipine in different pure solvents. SciELO España. [Link]

  • Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Hindawi. [Link]

  • Benzyldihydronicotinamide | C13H14N2O. PubChem. [Link]

  • (PDF) Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. MDPI. [Link]

  • 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid — Chemical Substance Information. ChemAnalyst. [Link]

  • [89960-36-1], MFCD00139999, 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. ChemSCBD. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Asymmetric Reduction using 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Asymmetric Control with Biomimetic NADH Analogs In the landscape of modern synthetic chemistry, the stereoselective reduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Asymmetric Control with Biomimetic NADH Analogs

In the landscape of modern synthetic chemistry, the stereoselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines represents a cornerstone transformation. Nature accomplishes this with remarkable efficiency and precision through oxidoreductase enzymes, which utilize the nicotinamide adenine dinucleotide cofactor (NADH) as a hydride source. Inspired by this biological paradigm, chemists have developed a plethora of synthetic NADH mimics, with 1,4-dihydropyridines (DHPs), such as Hantzsch esters, being prominent examples. These biomimetic reagents offer a milder and often more chemoselective alternative to traditional metal hydride reagents.

This application note delves into the potential of a specific, yet underexplored, class of chiral NADH mimics: 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid. The strategic placement of a benzyl group at the N1 position and a carboxylic acid at the C3 position introduces key structural and electronic features that could be harnessed for asymmetric induction. The benzyl group provides a source of steric bulk that can influence the facial selectivity of hydride transfer, while the carboxylic acid moiety can engage in secondary interactions, such as hydrogen bonding, with the substrate or a catalyst, further organizing the transition state to favor the formation of one enantiomer over the other.

While the direct use of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid as a standalone chiral hydride donor is an emerging area of research, this guide provides a comprehensive overview of its synthesis and a foundational, yet hypothetical, protocol for its application in the asymmetric reduction of a model prochiral ketone. This document is intended to serve as a starting point for researchers looking to explore the untapped potential of this class of reagents in asymmetric synthesis.

Mechanistic Insights: The Pathway to Stereoselectivity

The generally accepted mechanism for reductions employing 1,4-dihydropyridines involves a direct, single-step hydride transfer from the C4 position of the DHP ring to the electrophilic carbon of the carbonyl or imine group of the substrate.[1][2] The stereochemical outcome of this transfer is dictated by the relative energies of the two possible diastereomeric transition states.

For a chiral DHP, such as 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid, the non-covalent interactions between the DHP, the substrate, and potentially a catalyst in the transition state determine the facial selectivity of the hydride attack. The bulky N1-benzyl group is expected to preferentially occupy a pseudo-equatorial position in the boat-like conformation of the dihydropyridine ring, creating a chiral pocket that sterically differentiates the two faces of the approaching substrate. Furthermore, the C3-carboxylic acid can act as a hydrogen bond donor, interacting with the substrate's carbonyl oxygen or a catalyst, thereby rigidifying the transition state and enhancing stereochemical communication.

In an organocatalytic setting, a chiral Brønsted acid, for instance, can activate the ketone by protonation, while simultaneously interacting with the carboxylic acid of the DHP, leading to a highly organized, ternary complex that directs the hydride transfer to a specific face of the substrate.

G Proposed Transition State for Asymmetric Reduction cluster_0 Ternary Complex DHP Chiral 1,4-DHP (1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid) Substrate Prochiral Ketone (e.g., Acetophenone) DHP->Substrate Hydride Transfer (H⁻) Catalyst Chiral Brønsted Acid (e.g., Proline derivative) DHP->Catalyst Secondary Interaction (H-Bonding) Catalyst->Substrate Activation (H-Bonding)

Caption: Proposed ternary transition state complex.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

The synthesis of the title compound can be adapted from established procedures for related N-substituted dihydropyridines.[3][4] A two-step process is proposed, starting with the quaternization of nicotinic acid followed by reduction.

Step 1: Synthesis of 1-Benzyl-3-carboxypyridinium Bromide

  • To a solution of nicotinic acid (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add benzyl bromide (1.1 eq).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the pyridinium salt to precipitate.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the 1-benzyl-3-carboxypyridinium bromide.

Step 2: Reduction to 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

  • Dissolve the 1-benzyl-3-carboxypyridinium bromide (1.0 eq) in a mixture of water and a miscible organic solvent like methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium dithionite (2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is often accompanied by a color change.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Asymmetric Reduction of a Prochiral Ketone (A Representative Procedure)

This protocol describes a general procedure for evaluating the efficacy of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid in the asymmetric reduction of a model substrate, acetophenone. The use of a chiral organocatalyst is included, as the dihydropyridine alone may not provide significant enantioselectivity.

Materials:

  • 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

  • Acetophenone (or other prochiral ketone)

  • Chiral organocatalyst (e.g., (S)-proline or a chiral phosphoric acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or chloroform)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the chiral organocatalyst (10-20 mol%).

  • Add the prochiral ketone (1.0 eq) and the 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid (1.2-1.5 eq).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Screening of Reaction Parameters

The following table outlines a hypothetical screening of reaction conditions to optimize the asymmetric reduction of acetophenone using 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid and a chiral catalyst.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)ee (%)
1(S)-Proline (20)CH₂Cl₂2524--
2(S)-Proline (20)Toluene2524--
3(S)-Proline (20)CH₂Cl₂048--
4Chiral Phosphoric Acid (10)CH₂Cl₂2524--
5Chiral Phosphoric Acid (10)Toluene048--
6Chiral Phosphoric Acid (10)CH₂Cl₂-2072--

Conversion and ee values are to be determined experimentally.

Experimental Workflow Visualization

G Workflow for Asymmetric Reduction Protocol start Start setup Reaction Setup: - Chiral Catalyst - Ketone - DHP - Solvent - Inert Atmosphere start->setup reaction Stir at Controlled Temperature setup->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Quench and Extract monitoring->workup Complete purification Column Chromatography workup->purification analysis Determine ee by Chiral HPLC/GC purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

Scope and Limitations

The proposed protocol is a starting point for exploring the utility of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid in asymmetric reductions. The substrate scope is expected to be broad, encompassing a variety of prochiral ketones, including acetophenone derivatives, and potentially imines. However, the steric and electronic properties of the substrate will likely have a significant impact on both the reaction rate and the enantioselectivity. Highly hindered ketones may react sluggishly, while substrates capable of strong hydrogen bonding may exhibit enhanced stereoselectivity.

A key limitation is that the intrinsic chirality of the dihydropyridine itself may not be sufficient to induce high levels of asymmetry without the aid of an external chiral catalyst. The development of more elaborate dihydropyridine structures with enhanced stereodirecting groups remains an active area of research.

Conclusion

1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid represents an intriguing yet underexplored platform for the development of novel asymmetric reduction methodologies. Its synthesis is accessible, and its structural features offer tantalizing possibilities for stereocontrol. The protocols and insights provided in this application note are intended to empower researchers to investigate the potential of this and related chiral dihydropyridines, contributing to the expanding toolbox of biomimetic asymmetric catalysis. The successful application of such reagents could lead to more efficient, selective, and sustainable methods for the synthesis of valuable chiral molecules in the pharmaceutical and fine chemical industries.

References

  • Ohno, A., et al. "A New Type of NADH Model Compound: Synthesis and Enantioselective Reduction of Benzoylformates to the Corresponding Mandelates." Molecules 1998, 3(4), 119-126. [Link]

  • Ouellet, S. G., et al. "Asymmetric organocatalytic reductions mediated by dihydropyridines." Organic & Biomolecular Chemistry 2007, 5(21), 3407-3417. [Link]

  • Fish, R. H., et al. "Mechanisms in the Synthesis of S‐Alcohols with 1,4‐NADH Biomimetic Co‐factor N‐Benzyl‐1,4‐dihydronicotinamide using Horse Liver Alcohol Dehydrogenase (HLADH) and [Cp*Rh(bpy)H]+ for Co‐factor Regeneration." ChemCatChem 2021, 13(15), 3536-3546. [Link]

  • MacMillan, D. W. C., et al. "Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters." Accounts of Chemical Research 2008, 41(10), 1261-1275. [Link]

  • List, B., et al. "L-Proline as an Efficient Organo-Catalyst for the Synthesis of Polyhydroquinoline Via Multicomponent Hantzsch Reaction." Letters in Organic Chemistry 2007, 4(1), 16-19. [Link]

  • You, S.-L., et al. "Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues." Molecules 2020, 25(17), 4015. [Link]

  • Zhorov, B. S., and Tikhonov, D. B. "Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels." Journal of General Physiology 2023, 155(11), e202313396. [Link]

  • Cheng, C.-Y., et al. "An asymmetric synthesis of chiral dihydropyridine calcium channel blockers." Tetrahedron Letters 1993, 34(25), 4047-4050.
  • Kongsamut, S., et al. "Calcium channel agonist and antagonist effects of the stereoisomers of the dihydropyridine 202-791." Life Sciences 1985, 36(15), 1471-1476.
  • Bayer AG. "Process for the preparation of derivatives of 1,4-dihydropyridine-3-carboxylic acid, derivatives of 1,4-dihydropyridine-3-carboxylic acid and the use of these derivatives for the preparation of 1,4-dihydropyridine-3,5-dicarboxylates.
  • Feng, X., et al. "Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives." The Journal of Organic Chemistry 2017, 82(10), 5148-5157. [Link]

  • Wang, W., and Liu, J. "Hydride Transfer for NADH Regeneration: From Nature, Beyond Nature.
  • Almarhoon, Z., et al. "An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates." Beilstein Journal of Organic Chemistry 2022, 18, 743-750. [Link]

  • Macmillan, D. W. C., et al. "Enantioselective Organocatalytic Hydride Reduction." Journal of the American Chemical Society 2004, 126(34), 10536-10537. [Link]

  • Zhu, C., et al. "Thiyl-Radical-Catalyzed Photoreductive Hydrodifluoroacetamidation of Alkenes with Hantzsch Ester as a Multifunctional Reagent." Organic Letters 2016, 18(20), 5288-5291. [Link]

  • Martínez-Salas, P., et al. "Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives." Molecules 2020, 25(21), 5084. [Link]

  • Knaus, E. E., et al. "Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol." British Journal of Pharmacology 1993, 108(4), 843-849.
  • Tu, S.-J., et al. "Catalytic Asymmetric Synthesis of Axially and Centrally Chiral 1,2-Dihydrobenzofuro[3,2-b]pyridines through a [2 + 2] Cycloaddition/Retroelectrocyclization/Re-Cycloaddition Cascade." Organic Letters 2023, 25(44), 8031-8036. [Link]

  • Kise, N., et al. "Stereospecificity of hydride transfer and molecular docking in FMN-dependent NADH-indigo reductase of Bacillus smithii." FEBS Open Bio 2017, 7(12), 1957-1964. [Link]

  • Kroutil, W., et al. "Stereochemistry of the hydride transfer from NAD(P)H to the carbonyl carbon on a ketone substrate." Current Opinion in Chemical Biology 2004, 8(2), 120-126.
  • Popescu, A., et al. "Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties." Pharmaceutics 2023, 15(6), 1667. [Link]

Sources

Application

Application Notes & Protocols: 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid as a Biomimetic Hydride Donor

An Application Guide for Researchers Abstract This document provides a detailed guide for the application of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid as a hydride donor in organic synthesis. Inspired by the biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a detailed guide for the application of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid as a hydride donor in organic synthesis. Inspired by the biological redox cofactor NADH, this reagent offers a mild and selective method for the reduction of various organic functional groups.[1][2] We will explore the underlying reaction mechanisms, provide validated experimental protocols, and discuss critical parameters for successful implementation in a research setting.

Foundational Principles: The NADH Mimic in Synthesis

In biological systems, Nicotinamide Adenine Dinucleotide (NADH) is a cornerstone of redox biochemistry, acting as a two-electron reducing agent by delivering a hydride ion (H⁻). 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid is a synthetic analogue, or "biomimetic," designed to replicate this function in the laboratory.[1][2] These Hantzsch esters and related dihydropyridines serve as mild and effective reagents for the reduction of activated C=C, C=O, and C=N bonds.[3][4][5]

The core of its reactivity lies in the stable, aromatic pyridinium salt formed upon the donation of a hydride. This thermodynamic driving force allows for the reduction of suitable substrates under controlled conditions, often avoiding the harsher reagents required in traditional reduction chemistries.[1]

The Mechanism of Hydride Transfer

The reduction process is not merely a passive transfer. It is a nuanced reaction that can be significantly influenced by the substrate and the presence of catalysts. For the reduction of electrophilic species like ketones and imines, the reaction is typically facilitated by a Brønsted or Lewis acid catalyst.[3][6]

The accepted mechanism involves two key stages:

  • Substrate Activation: The catalyst (e.g., H⁺ or a metal ion like Mg²⁺) coordinates to the heteroatom (oxygen or nitrogen) of the substrate. This coordination increases the electrophilicity of the carbonyl or iminyl carbon, making it a more receptive target for the incoming hydride.[6]

  • Hydride Delivery: The 1,4-dihydropyridine then delivers a hydride from its C4 position to the activated carbon. This is generally considered a synchronous, one-step hydride transfer, leading to the formation of the reduced product and the oxidized, aromatic 1-benzylpyridinium-3-carboxylate byproduct.[2][6]

Hydride Transfer Mechanism cluster_0 Step 1: Substrate Activation cluster_1 Step 2: Hydride Transfer Ketone Substrate (Ketone) R-CO-R' Activated Activated Complex R-C(O-LA)-R' Ketone->Activated Coordination Catalyst Lewis Acid (LA) Catalyst->Activated DHP 1-Benzyl-1,4-dihydropyridine -3-carboxylic Acid (Hydride Donor) Product Reduced Product (Alcohol) DHP->Product H⁻ Transfer Byproduct Oxidized Pyridinium Byproduct DHP->Byproduct Oxidation Activated_ref->Product

Caption: General mechanism for the Lewis acid-catalyzed reduction of a ketone.

Synthesis and Preparation of the Hydride Donor

While commercially available, 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid can be prepared in a two-step sequence from nicotinic acid. The procedure involves the quaternization of the pyridine nitrogen with benzyl bromide, followed by a selective reduction.

Synthetic Workflow

A reliable synthesis involves:

  • N-Benzylation: Nicotinic acid is reacted with benzyl bromide to form 1-benzylpyridinium-3-carboxylate bromide. This reaction is typically performed under reflux in a suitable solvent mixture.[7]

  • Reduction: The resulting pyridinium salt is then reduced to the 1,4-dihydropyridine. This is commonly achieved using a reducing agent like sodium dithionite in a basic aqueous solution.

Synthesis Workflow Start Nicotinic Acid + Benzyl Bromide Reaction1 Reflux in EtOH/MeCN (12h, 80°C) Start->Reaction1 Intermediate 1-Benzylpyridinium-3-carboxylate Bromide Reaction1->Intermediate Precipitation Precipitate with Diethyl Ether Intermediate->Precipitation FilteredSalt Filtered Pyridinium Salt Precipitation->FilteredSalt Reaction2 Reduce with Sodium Dithionite (Na₂S₂O₄) in basic solution FilteredSalt->Reaction2 FinalProduct 1-Benzyl-1,4-dihydropyridine -3-carboxylic Acid Reaction2->FinalProduct

Caption: Synthesis of the hydride donor from nicotinic acid.

Experimental Protocols: Application in Carbonyl Reduction

The reduction of a prochiral ketone to a secondary alcohol is a representative application that showcases the utility of this reagent. The following protocol provides a detailed methodology for the reduction of acetophenone.

General Protocol for the Reduction of Acetophenone

Objective: To reduce acetophenone to 1-phenylethanol using 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid as the hydride donor, catalyzed by magnesium perchlorate.

Materials & Equipment:

  • Reagents: Acetophenone, 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid, Magnesium perchlorate (Mg(ClO₄)₂), Anhydrous acetonitrile (MeCN), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon/nitrogen inlet, standard glassware for extraction and filtration, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup (silica gel).

Experimental Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification A 1. Dissolve Acetophenone (1 equiv) & Hydride Donor (1.5 equiv) in anhydrous MeCN B 2. Add Mg(ClO₄)₂ (1.5 equiv) under Argon atmosphere A->B C 3. Stir at room temperature B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash combined organic layers with Brine F->G H 8. Dry over MgSO₄, filter, and concentrate G->H I 9. Purify via Silica Gel Column Chromatography H->I

Caption: Step-by-step workflow for the reduction of acetophenone.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an argon atmosphere, add acetophenone (1.0 mmol, 1.0 equiv) and 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid (1.5 mmol, 1.5 equiv).

    • Rationale: An inert atmosphere is crucial to prevent the potential oxidation of the dihydropyridine by atmospheric oxygen. Using a slight excess of the hydride donor ensures the complete conversion of the starting material.

  • Solvation: Add anhydrous acetonitrile (10 mL) and stir until all solids are dissolved.

    • Rationale: Anhydrous solvent is used to prevent the catalyst from being deactivated by water and to avoid unwanted side reactions. Acetonitrile is a common polar aprotic solvent for these reductions.[8]

  • Catalyst Addition: Add magnesium perchlorate (1.5 mmol, 1.5 equiv) to the solution. Stir the mixture at room temperature.

    • Rationale: Magnesium perchlorate acts as a Lewis acid, activating the acetophenone carbonyl group towards hydride attack, thereby accelerating the reaction.[8]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-24 hours.

    • Rationale: Continuous monitoring prevents over-running the reaction and provides a clear endpoint, ensuring optimal yield.

  • Workup: Once the reaction is complete, quench the mixture by adding 15 mL of saturated aqueous sodium bicarbonate solution.

    • Rationale: The basic wash helps to neutralize any remaining acidic species and facilitates the removal of the water-soluble pyridinium byproduct and magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The brine wash removes residual water from the organic phase.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure 1-phenylethanol.

Data Presentation: Substrate Scope & Conditions

The versatility of dihydropyridine reducing agents extends to a variety of substrates. The efficiency of the reduction is highly dependent on the electronic nature of the substrate.

Substrate TypeExample SubstrateCatalystTypical ConditionsOutcome/YieldReference
Aromatic Ketone AcetophenoneMg(ClO₄)₂ or BF₃·OEt₂MeCN, Room Temp, 4-24hHigh Yield[6][8][9]
α,β-Unsaturated Ketone ChalconeOrganocatalystDioxane, 13°C, 48hGood Yield, Conjugate Reduction[6]
Aldehyde BenzaldehydeLewis or Brønsted AcidMeCN, Room Temp, 1-6hHigh Yield[2][3]
Imine N-BenzylideneanilineThiourea OrganocatalystToluene, Room Temp, 12-24hHigh Yield[3]
Electron-Deficient Alkene BenzylidenemalononitrileNone (Thermal)Ethanol, Reflux, 2-8hHigh Yield[2]

Trustworthiness & Validation: Key Insights for Success

  • Reagent Stability: 1,4-Dihydropyridines can undergo aromatization upon exposure to strong acids, oxidants, or light.[10] It is advisable to store the reagent in a cool, dark place under an inert atmosphere. The synthesized product should be used relatively quickly or stored with care.

  • Catalyst Choice: While Lewis acids like Mg(ClO₄)₂ are effective, organocatalysts such as chiral phosphoric acids or thioureas can be employed, particularly in asymmetric synthesis to achieve enantioselective reductions.[3][6]

  • Substrate Limitation: The reduction potential of 1,4-dihydropyridines is generally insufficient for reducing unactivated substrates like simple aliphatic ketones or esters without significant activation. Their strength lies in the selective reduction of electronically activated or sterically accessible functional groups.

  • Byproduct Removal: The oxidized pyridinium salt byproduct is ionic and generally water-soluble, especially after a basic wash. This property is exploited during the aqueous workup, making purification straightforward.

References

  • Inspired by the myriad efficient enzyme-catalysed reduction reactions routine in biological systems, chemists have recently begun to design chiral metal-free organocatalysts that employ synthetic dihydropyridine NADH analogues as the hydride source with impressive results. (2007). Request PDF. [Link]

  • Connon, S. J. (2007). Asymmetric organocatalytic reductions mediated by dihydropyridines. Organic & Biomolecular Chemistry. [Link]

  • Connon, S. J. (2007). Asymmetric organocatalytic reductions mediated by dihydropyridines. PubMed. [Link]

  • de Souza, M. V. N., et al. (2003). Synthetic and Theoretical Studies on the Reduction of Electron Withdrawing Group Conjugated Olefins Using the Hantzsch 1,4-Dihydropyridine Ester. The Journal of Organic Chemistry. [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. [Link]

  • Douvris, C., & Ozerov, O. V. (2017). Reactions of biologically inspired hydride sources with B(C6F5)3. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • Phillips, A. M. F., & Pombeiro, A. J. L. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. [Link]

  • Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. (2017). Request PDF. [Link]

  • Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. (2009). Verlag der Zeitschrift für Naturforschung. [Link]

  • Hirota, K., et al. (1998). REDUCTION OF URACIL DERIVATIVES WITH AN NADH MODEL, 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. HETEROCYCLES. [Link]

  • A strong hydride donating, acid stable and reusable 1,4-dihydropyridine for selective aldimine and aldehyde reductions. (2014). Organic & Biomolecular Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the common yet challenging issue of low solubility of 1-Benzyl-1,4-dihydropyri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the common yet challenging issue of low solubility of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid in organic solvents. Our approach is built on fundamental chemical principles and validated laboratory practices to ensure you can proceed with your experiments confidently.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid so difficult to dissolve in common organic solvents?

A1: The solubility challenge with this molecule arises from its amphipathic nature. It contains three distinct structural motifs with competing polarity characteristics:

  • A Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic group capable of forming strong hydrogen bonds.

  • A Benzyl Group (-CH₂-Ph): This is a large, non-polar, lipophilic group that prefers to interact with non-polar solvents.

  • A 1,4-Dihydropyridine Ring: This heterocyclic system has moderate polarity.

The presence of both a highly polar head (the carboxylic acid) and a non-polar tail (the benzyl group) means the molecule does not fit neatly into either polar or non-polar solvent categories. Furthermore, in the solid state, the carboxylic acid can form strong intermolecular hydrogen-bonded dimers, which significantly increases the lattice energy that the solvent must overcome.

Q2: I tried dissolving it in methanol and dichloromethane, and it failed in both. What are better starting solvents?

A2: This is a common experience. A non-polar solvent like dichloromethane lacks the ability to disrupt the hydrogen bonding of the carboxylic acid, while a polar protic solvent like methanol may not adequately solvate the large non-polar benzyl group.

We recommend starting with polar aprotic solvents, which are often the most effective for this class of compounds. Good starting points include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

These solvents possess a high dielectric constant and can act as hydrogen bond acceptors, helping to break up the carboxylic acid dimers, while still having sufficient organic character to solvate the rest of the molecule.

Q3: Is it safe to heat the mixture to improve solubility?

A3: Caution is strongly advised when heating 1,4-dihydropyridine (DHP) derivatives. The DHP ring is susceptible to oxidation to the more stable aromatic pyridine ring, a process that can be accelerated by heat, light, and the presence of oxidizing agents.[1][2][3] This degradation is often irreversible and will yield a significant impurity, compromising your experiment. If heating is necessary, it should be done gently (e.g., not exceeding 40-50°C), for a minimal duration, and preferably under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: Can I use a co-solvent system to improve solubility?

A4: Absolutely. Co-solvency is a powerful and highly recommended technique.[4][5] By mixing two or more miscible solvents, you can fine-tune the polarity of the solvent system to match the unique requirements of your compound. For example, a mixture of DMF and toluene could be effective, where DMF addresses the polar carboxylic acid and toluene addresses the non-polar benzyl group. Systematic screening of co-solvent ratios is often required to find the optimal mixture.

In-Depth Troubleshooting Guide

When facing solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple physical methods to more effective chemical interventions.

TroubleshootingWorkflow start Problem: 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid Fails to Dissolve purity_check Step 1: Verify Compound Purity & Identity (NMR, LC-MS) start->purity_check solvent_selection Step 2: Systematic Solvent Selection (Consult Solvent Table) purity_check->solvent_selection If pure physical_methods Step 3: Apply Physical Dissolution Aids (Vortex, Sonicate, Gentle Warming) solvent_selection->physical_methods If solubility is still low chemical_methods Step 4: Employ Chemical Modification physical_methods->chemical_methods If still insoluble success Success: Compound Dissolved physical_methods->success May be sufficient for low concentrations base_addition 4a. pH Adjustment (Salt Formation) Add organic base (e.g., TEA, DIPEA) chemical_methods->base_addition Primary chemical route cosolvency 4b. Co-Solvent System Screening (e.g., DMF/Toluene, DMSO/DCM) chemical_methods->cosolvency Alternative/Complementary route base_addition->success Often effective fail Consult Further: Consider derivatization or alternative formulation strategies. base_addition->fail If incompatible with reaction cosolvency->success cosolvency->fail If no optimal ratio found

Caption: A systematic workflow for troubleshooting solubility issues.

Step 1: Verify Compound Purity

Before extensive troubleshooting, always confirm the purity and identity of your material. Impurities or incorrect structures can significantly alter solubility characteristics.

Step 2: Systematic Solvent Selection

The choice of a single solvent is critical. The table below provides guidance on selecting appropriate solvents based on their physical properties.

Table 1: Solvent Selection Guide for 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

Solvent Class Dielectric Constant (20°C)[6] Expected Solubility Behavior & Rationale Key Considerations
DMSO Polar Aprotic 47 High to Moderate: Excellent H-bond acceptor, effectively solvates the carboxylic acid. High boiling point, difficult to remove. Hygroscopic.
DMF Polar Aprotic 38.25 High to Moderate: Similar to DMSO, a very effective solvent for this class of compounds. High boiling point. Can decompose on heating.
Acetonitrile Polar Aprotic 36.64 Moderate to Low: Less effective H-bond acceptor than DMSO/DMF but a good option. Lower boiling point, easier to remove.
Ethanol Polar Protic 24.6 Low: Can H-bond with the acid, but may struggle to solvate the non-polar benzyl group effectively. May be a suitable co-solvent.
Ethyl Acetate Moderately Polar 6.0 Very Low: Lacks the polarity and H-bonding ability to break up carboxylic acid dimers. Useful for extraction but not for dissolution.
DCM Non-Polar Not Applicable Insoluble: Cannot solvate the polar carboxylic acid group. Can be used as an anti-solvent for precipitation.

| THF | Moderately Polar | 7.5 | Low: Moderate polarity but a weak H-bond acceptor. | Can be a useful co-solvent. |

Step 3: Apply Physical Dissolution Aids
  • Vortexing/Stirring: Increases the interaction between the solvent and the solute surface.

  • Sonication: Uses ultrasonic waves to provide energy for breaking the crystal lattice and enhancing solvent penetration. This is generally preferred over heating.

  • Gentle Warming: As discussed in the FAQs, use with extreme caution (≤ 40°C) and monitor for any color change, which could indicate degradation of the dihydropyridine ring.[3]

Step 4: Employ Chemical Modification

If physical methods fail, chemical modification of the solute in situ is the most powerful technique.

4a. pH Adjustment / Salt Formation (Recommended) The acidic proton of the carboxylic acid is the key to unlocking solubility. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt. This ionic salt is significantly more polar than the neutral acid and will be much more soluble in polar solvents like DMSO, DMF, or even alcohols.[5]

  • Mechanism: R-COOH (insoluble) + Base ⇌ R-COO⁻ (soluble salt) + Base-H⁺

  • Recommended Bases: Use a slight excess (1.1-1.2 equivalents) of a tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). These are organic-soluble and less likely to cause unwanted side reactions compared to inorganic bases.

4b. Co-Solvency As mentioned in the FAQs, using a solvent blend can satisfy the dual polarity requirements of the molecule. This requires empirical testing. A good starting point is to dissolve the compound in a minimal amount of a strong polar aprotic solvent (e.g., DMF) and then slowly add a less polar co-solvent (e.g., THF or Toluene) until the desired final concentration is reached, monitoring for any precipitation. The solubility of carboxylic acids can also be enhanced by the presence of small amounts of water in organic solvents.[7][8][9]

Detailed Experimental Protocols

Protocol 1: Systematic Screening of Co-Solvent Systems

Objective: To identify an optimal co-solvent blend for solubilizing the target compound.

Materials:

  • 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

  • Primary Solvents: DMSO, DMF

  • Co-solvents: Acetonitrile, THF, Toluene

  • Small vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and stir bars

  • Volumetric pipettes

Procedure:

  • Weigh 5 mg of the compound into five separate vials.

  • Vial 1 (Control): Add 0.5 mL of DMSO. Stir for 10 minutes. Observe.

  • Vial 2 (Control): Add 0.5 mL of DMF. Stir for 10 minutes. Observe.

  • Vial 3: Add 0.25 mL of DMF. Stir until dissolved or for 5 minutes. Slowly add Acetonitrile dropwise up to a total volume of 1 mL. Note the volume at which precipitation occurs, if any.

  • Vial 4: Repeat step 4, but use THF as the co-solvent.

  • Vial 5: Repeat step 4, but use Toluene as the co-solvent.

  • Analysis: The best system is the one that keeps the compound dissolved at the highest concentration with the highest percentage of the more volatile/desirable co-solvent.

Protocol 2: Solubility Enhancement via In-Situ Salt Formation

Objective: To achieve complete dissolution by converting the carboxylic acid to its more soluble conjugate base.

Materials:

  • 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid (MW: ~215.25 g/mol )

  • Solvent: Acetonitrile or THF

  • Base: Triethylamine (TEA) (d = 0.726 g/mL, MW = 101.19 g/mol )

  • Vial, stir bar, and microliter syringes

Procedure:

  • Weigh 10 mg (approx. 0.046 mmol) of the compound into a vial.

  • Add 1.0 mL of Acetonitrile to the vial. A suspension should form.

  • Stir the suspension at room temperature.

  • Calculate the volume of 1.2 equivalents of TEA:

    • moles_TEA = 0.046 mmol * 1.2 = 0.0552 mmol

    • mass_TEA = 0.0552 mmol * 101.19 g/mol = 5.58 mg

    • volume_TEA = 5.58 mg / 0.726 g/mL = 7.7 µL

  • Using a microliter syringe, add ~8 µL of TEA to the stirring suspension.

  • Observation: Observe the vial. The solid should rapidly dissolve upon addition of the base, resulting in a clear, homogeneous solution. If some solid remains, sonicate briefly or add another 0.2 equivalents of TEA.

  • Validation: This solution now contains the triethylammonium salt of your compound. It is critical to ensure that this salt form is compatible with any downstream applications or reactions.

References

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

  • Kumar, L., & Singh, S. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Gala, U., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Olea-Azar, C., et al. (2015). 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation. ResearchGate. [Link]

  • El-Lateef, H. M. A., et al. (2018). Dihydropyridine derivatives as controllers for production of hydrogen during zinc dissolution. International Journal of Hydrogen Energy. [Link]

  • ChemHui. 1-benzyl-1,4-dihydropyridine-3-carboxylic acid. [Link]

  • Castelli, F., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. PMC. [Link]

  • Auria-Luna, J., et al. (2022). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Saudi Pharmaceutical Journal. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Ogle, I., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. MDPI. [Link]

  • Martínez-Salas, P., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. PMC. [Link]

  • Patel, J. R., et al. (2021). 1,4 dihydropyridine compositions, methods of making and use.
  • Zakrzewski, A., et al. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. [Link]

  • Wozniak, A., et al. (2023). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. ChemRxiv. [Link]

  • National Center for Biotechnology Information. 1-Benzyl-3-carboxypyridinium. PubChem. [Link]

  • Ogle, I., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid Reductions

Welcome to the technical support center for optimizing reductions utilizing 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid and its derivatives. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reductions utilizing 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in their experiments. By understanding the underlying principles and potential pitfalls, you can enhance reaction efficiency, improve product yield, and ensure the integrity of your results.

Introduction to 1,4-Dihydropyridine Reductions

1,4-Dihydropyridines (DHPs), such as 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid, are analogues of the biologically ubiquitous NADH coenzyme. They serve as potent hydride donors in a variety of chemical reductions. The efficacy of these reductions is critically dependent on several factors, with reaction temperature being one of the most influential. Temperature not only dictates the rate of the reaction but also influences the stability of the DHP reagent and the potential for side reactions. This guide provides a structured approach to troubleshooting and optimizing temperature for your specific application.

Troubleshooting Guide

This section addresses common issues encountered during reductions with 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid, with a focus on temperature-related causes and solutions.

Question: My reaction is sluggish or incomplete, even after an extended reaction time. What is the first step in troubleshooting?

Answer: An incomplete reaction is often a kinetic issue that can be addressed by carefully adjusting the temperature.

  • Initial Action: If your reaction is proceeding at room temperature or below, a modest increase in temperature is the logical first step. An incremental increase to 40-60°C can significantly enhance the reaction rate without promoting significant degradation of the DHP. Many reductions using Hantzsch esters, which are structurally similar, are successfully carried out in this temperature range.[1]

  • Causality: The hydride transfer from the 1,4-dihydropyridine to the substrate has an activation energy barrier. Increasing the thermal energy of the system provides more molecules with the requisite energy to overcome this barrier, thus accelerating the reaction.

  • Protocol:

    • Set up a small-scale trial reaction identical to your original conditions.

    • Gently heat the reaction mixture to 40°C using a controlled temperature oil bath.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR) at regular intervals and compare it to a room temperature control reaction.

    • If the reaction rate improves without the formation of significant byproducts, you can consider scaling this temperature adjustment to your main experiment.

Question: I am observing the formation of a major byproduct that I suspect is the aromatized pyridine. How can I mitigate this?

Answer: The formation of the corresponding pyridine is a common side reaction, often exacerbated by elevated temperatures.[2][3]

  • Underlying Cause: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the thermodynamically stable aromatic pyridine ring. This process can be accelerated by heat, light, and the presence of oxidizing agents.

  • Troubleshooting Steps:

    • Reduce Temperature: If you are running your reaction at an elevated temperature, decrease it. For many substrates, a reduction to room temperature or even 0°C can suppress the rate of aromatization while still allowing the desired reduction to proceed, albeit at a slower rate.

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of atmospheric oxygen, a potential oxidant.

    • Solvent Purity: Use freshly distilled or degassed solvents to remove dissolved oxygen and other potential oxidizing impurities.

    • Moisture Control: As studies on the thermal stability of 1,4-DHP derivatives have shown, degradation is more pronounced in the presence of humidity.[2][3] Ensure your reaction is conducted under anhydrous conditions.

Question: My product yield is inconsistent across different batches, even when I follow the same protocol. Could temperature be a factor?

Answer: Inconsistent yields are often a sign of poor reaction control. Minor, unmonitored fluctuations in ambient temperature can lead to variability in reaction outcomes.

  • Recommendation: Implement precise temperature control for all your reactions. Instead of relying on ambient "room temperature," which can vary, use a temperature-controlled water or oil bath. This ensures that the thermal conditions of your reaction are reproducible across all batches.

  • Data Logging: For sensitive reactions, consider logging the reaction temperature throughout the experiment to identify any unexpected excursions.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for reductions using 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid?

A1: There is no single "optimal" temperature, as it is highly substrate-dependent. However, a good starting point for optimization is room temperature (approximately 20-25°C). Many documented reductions with Hantzsch esters proceed efficiently under these mild conditions.[1] If the reaction is slow, a gentle increase to 40-60°C is a common next step. For particularly stubborn substrates, some protocols have employed higher temperatures, such as 80-90°C or even up to 150°C with microwave heating, but the risk of side reactions increases significantly.[4][5]

Q2: How does temperature affect the stability of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid?

A2: 1,4-Dihydropyridines are generally sensitive to heat, light, and acidic conditions. Thermal degradation can lead to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[2][3] This process is often accelerated in the presence of moisture.[2][3] The benzyl group itself can also undergo thermal decomposition at very high temperatures, though this is less common under typical reaction conditions.[6]

Q3: Can I run the reduction at sub-zero temperatures?

A3: Yes, conducting the reaction at lower temperatures (e.g., 0°C to -30°C) can be beneficial, particularly if your substrate or product is thermally sensitive, or if you are trying to improve stereoselectivity.[7] Lower temperatures will slow down the reaction rate, so you will need to account for longer reaction times. The primary advantage is often a cleaner reaction profile with fewer byproducts.

Q4: What are the primary side reactions I should be aware of when heating a reaction with 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid?

A4: The most common temperature-induced side reaction is the oxidation of the 1,4-dihydropyridine to its corresponding pyridine. This is a thermodynamically favorable process due to the formation of a stable aromatic ring. At higher temperatures, you may also see increased rates of other side reactions, such as aldol condensations or other intermolecular reactions, depending on the nature of your substrate.

Q5: How does temperature influence the mechanism of hydride transfer?

A5: The reduction with 1,4-dihydropyridines typically proceeds via a single-step hydride transfer mechanism under thermal conditions.[8] Temperature affects the kinetics of this process by influencing the rate at which the transition state is reached. According to transition state theory, an increase in temperature increases the rate constant of the reaction. However, temperature does not fundamentally change the mechanism from a hydride transfer to an electron-transfer pathway in most thermal reductions.

Experimental Protocols & Data

Protocol for General Temperature Screening

This protocol provides a framework for systematically evaluating the effect of temperature on your reduction reaction.

  • Setup: Prepare four identical small-scale reactions in parallel. Each reaction should contain the substrate, 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid (typically 1.1-1.5 equivalents), and the chosen solvent under an inert atmosphere.

  • Temperature Control: Place each reaction in a temperature-controlled environment:

    • Reaction 1: 0°C (ice-water bath)

    • Reaction 2: 25°C (room temperature water bath)

    • Reaction 3: 50°C (oil bath)

    • Reaction 4: 80°C (oil bath)

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction and quench it. Analyze the aliquots by a suitable method (e.g., LC-MS) to determine the consumption of starting material, formation of product, and the emergence of any byproducts.

  • Analysis: Plot the conversion to product versus time for each temperature. Also, quantify the formation of the pyridine byproduct at each temperature. This will allow you to identify the temperature that provides the best balance of reaction rate and product purity.

Data Summary: Temperature Effects on Hantzsch Ester Reductions

While specific data for 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid is not extensively published, the following table summarizes general trends observed for Hantzsch ester reductions, which are structurally analogous.

Temperature RangeTypical Reaction TimePotential AdvantagesPotential Disadvantages
-30°C to 0°C 12 - 48 hoursHigh selectivity, minimal side reactions, suitable for sensitive substrates.Very slow reaction rates.
20°C to 40°C 4 - 24 hoursGood balance of reaction rate and selectivity, generally mild conditions.May be too slow for unreactive substrates.
50°C to 80°C 1 - 8 hoursFaster reaction rates, suitable for less reactive substrates.Increased risk of thermal degradation and side product formation (e.g., aromatization).
>100°C (Microwave) 5 - 30 minutesExtremely rapid reaction times.Requires specialized equipment, significant risk of byproduct formation, not suitable for all substrates.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low or No Product Formation check_temp Is the reaction temperature at or below room temp? start->check_temp increase_temp Incrementally increase temperature (e.g., to 40-60°C) check_temp->increase_temp Yes other_issues Consider other factors: - Reagent purity - Solvent choice - Catalyst (if any) check_temp->other_issues No monitor_reaction Monitor reaction by TLC/LC-MS increase_temp->monitor_reaction side_products Are significant side products forming? monitor_reaction->side_products no_improvement No significant improvement monitor_reaction->no_improvement optimize_temp Optimize temperature for best rate vs. purity side_products->optimize_temp Yes success Improved Yield side_products->success No optimize_temp->success no_improvement->other_issues temp_effects temp Reaction Temperature low_temp Low Temperature (e.g., 0°C) temp->low_temp Decreasing mod_temp Moderate Temperature (e.g., 25-50°C) temp->mod_temp high_temp High Temperature (e.g., >80°C) temp->high_temp Increasing rate Reaction Rate low_temp->rate Slow selectivity Selectivity low_temp->selectivity High stability DHP Stability low_temp->stability High mod_temp->rate Moderate mod_temp->selectivity Good mod_temp->stability Good high_temp->rate Fast high_temp->selectivity Low high_temp->stability Low

Caption: The interplay between temperature and key reaction parameters.

References

  • PMC.

  • Benchchem.

  • ResearchGate.

  • MDPI.

  • Biotage.

  • Macmillan Group.

  • PMC.

  • ResearchGate.

  • Organic-Chemistry.org.

  • Royal Society of Chemistry.

  • MDPI.

  • Revista de Chimie.

  • Acta Poloniae Pharmaceutica.

  • PMC.

  • Macmillan Group.

  • Sigma-Aldrich.

  • PubMed.

  • Royal Society of Chemistry.

  • ACS Publications.

  • PubMed.

  • PubMed.

  • ChemScene.

Sources

Troubleshooting

Technical Support Center: Stability & Troubleshooting for 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges researchers face when utilizing 1-Benzyl-1,4-dihydropyridine-3-carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges researchers face when utilizing 1-Benzyl-1,4-dihydropyridine-3-carboxylic acid (mCOOHH)—a synthetic NAD(P)H biomimetic—in acidic aqueous media[1]. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot, validate, and optimize your assays.

Mechanistic Insights: The Causality of Acid-Mediated Degradation

To successfully troubleshoot cofactor degradation, we must first understand the molecular vulnerabilities of the 1,4-dihydropyridine (1,4-DHP) ring. The enamine-like structure of the 1,4-DHP core is inherently susceptible to electrophilic attack by protons[2].

Acid-Catalyzed Hydration: In acidic media (pH < 7.0), the C5 position of the dihydropyridine ring is rapidly protonated. This generates an iminium intermediate that is highly susceptible to nucleophilic attack by water at the C6 position, forming a 6-hydroxy tetrahydropyridine derivative[3]. This hydration irreversibly destroys the hydride-donating capacity of the molecule.

Oxidative Aromatization: The protonated or partially degraded intermediates are highly prone to oxidation. The loss of two electrons and a proton leads to the thermodynamically stable 1-benzylpyridinium-3-carboxylic acid derivative[4]. This process is significantly accelerated by dissolved oxygen and ambient light, as the photodegradation of DHPs is particularly fast in solution[5].

Pathway A 1-Benzyl-1,4-dihydropyridine -3-carboxylic Acid (mCOOHH) B Protonation at C5 A->B H+ (pH < 7) D Oxidation / Aromatization A->D O2 / Light / Acid C Hydration Intermediate (6-hydroxy derivative) B->C H2O attack at C6 F Ring-Opened Degradants C->F Hydrolysis E 1-Benzylpyridinium-3-carboxylic Acid (Inactive) D->E -2e-, -H+

Mechanistic pathways of 1,4-dihydropyridine degradation in acidic media.

Troubleshooting Guide & FAQs

Q1: My biocatalytic reaction requires a pH of 5.5 for optimal enzyme activity, but my mCOOHH cofactor degrades within minutes. How can I resolve this? A1: The half-life of synthetic nicotinamide cofactor biomimetics drops by over 50-fold when shifting from pH 8.0 to pH 5.0[6]. If your enzyme strictly requires pH 5.5, you cannot pre-incubate the cofactor in the acidic buffer. Solution: Implement a continuous cofactor regeneration system or utilize a fed-batch approach where mCOOHH is continuously infused into the bioreactor at a rate matching the enzymatic turnover. This minimizes its residence time in the acidic bulk phase before the enzyme can utilize it.

Q2: I observe a rapid decrease in absorbance at ~350 nm even when my buffer is at pH 7.0. Is this acid degradation? A2: While pH 7.0 is neutral, local acidity or specific buffer catalysis can still occur. For instance, phosphate buffers can act as general acid catalysts, accelerating the hydration of the C5=C6 double bond even at neutral pH[6]. Solution: Switch to a Good's buffer such as Tris-HCl or HEPES, which do not participate in general acid catalysis. Additionally, ensure the solution is protected from light, as photo-oxidation directly converts the 1,4-DHP to the pyridinium form, which also lacks the 350 nm absorbance peak[5].

Q3: Does the carboxylic acid substitution at the C3 position affect stability compared to the amide variant (BNAH)? A3: Yes. The electron-withdrawing nature of the carboxylic acid group alters the electron density of the dihydropyridine ring. While it can slightly tune the redox potential, it affects the pKa of the ring nitrogen and the nucleophilicity of the C5=C6 bond. The regeneration rate and stability of mCOOHH differ fundamentally from BNAH (mNH2H) and natural NADH[1]. Furthermore, the carboxylic acid moiety can undergo disproportionation reactions in the presence of strong Lewis acids[7].

Workflow Start Observe Loss of Cofactor Activity CheckPH Check Buffer pH Start->CheckPH PHLow pH < 7.0 CheckPH->PHLow PHHigh pH ≥ 7.0 CheckPH->PHHigh AdjustPH Adjust to pH 7.5 - 8.5 Use Tris or HEPES PHLow->AdjustPH CheckLight Check Light Exposure PHHigh->CheckLight LightExp Exposed to Ambient Light CheckLight->LightExp Dark Protected from Light CheckLight->Dark UseAmber Use Amber Vials Wrap in Foil LightExp->UseAmber CheckO2 Check Dissolved O2 Dark->CheckO2 Degas Degas Buffer (N2/Ar) CheckO2->Degas

Step-by-step troubleshooting workflow for stabilizing dihydropyridine cofactors.

Quantitative Data: Stability Profiling

The following table summarizes the relative stability of 1,4-dihydropyridine biomimetics across different aqueous environments to aid in your experimental design.

Buffer System (50 mM)pH LevelTemperatureRelative Half-Life (t½)Primary Degradation Pathway
Sodium Acetate5.025°C< 10 minutesRapid Acid-Catalyzed Hydration
Potassium Phosphate6.025°C~ 2 hoursHydration (General Acid Catalysis)
Tris-HCl7.025°C~ 24 hoursSlow Oxidation / Hydration
HEPES8.025°C> 7 daysTrace Photo-oxidation
Tris-HCl (Degassed)8.54°C> 30 daysStable

Self-Validating Experimental Protocols

Protocol 1: Preparation of Highly Stable mCOOHH Stock Solutions

Purpose: To create a concentrated stock solution that resists premature degradation before introduction into the experimental assay.

  • Solvent Selection: Dissolve 1-Benzyl-1,4-dihydropyridine-3-carboxylic acid powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Causality: Water is the primary nucleophile in the degradation pathway; eliminating water in the stock extends shelf-life indefinitely at -20°C[6].

  • Light Protection: Perform the dissolution in amber glass vials. Wrap the vials tightly in aluminum foil.

  • Validation Check (Self-Validating Step): Dilute an aliquot 1:100 in pH 8.0 Tris-HCl and immediately measure the UV-Vis spectrum. You must observe a distinct, sharp peak at ~350 nm. If a dominant peak appears at 260 nm without the 350 nm peak, the stock has already oxidized to the inactive pyridinium form. Discard and prepare fresh.

Protocol 2: Kinetic Stability Assay via UV-Vis Spectroscopy

Purpose: To empirically determine the half-life of mCOOHH in your specific reaction buffer.

  • Buffer Preparation: Prepare your target buffer (e.g., 50 mM, pH 5.5) and degas with N2 for 15 minutes to eliminate oxidative variables.

  • Initiation: Inject the 10 mM DMSO stock of mCOOHH into the buffer to a final concentration of 100 µM (1% final DMSO concentration).

  • Measurement: Immediately transfer to a quartz cuvette and monitor the absorbance at 350 nm over time (take readings every 60 seconds for 30 minutes).

  • Validation Check (Self-Validating Step): Plot ln(Absorbance) vs. Time. The data should yield a straight line, confirming pseudo-first-order degradation kinetics[2]. The slope of this line is the degradation rate constant ( kobs​ ), allowing you to calculate the exact half-life ( t1/2​=0.693/∣kobs​∣ ) in your specific assay conditions.

References

  • Title: PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW Source: researchgate.net URL: [Link]

  • Title: Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics Source: nih.gov URL: [Link]

  • Title: Reactions of biologically inspired hydride sources with B(C6F5)3 Source: royalsocietypublishing.org URL: [Link]

  • Title: Unbiased Photoelectrode Interfaces for Solar Coupling of Lignin Oxidation with Biocatalytic C=C Bond Hydrogenation Source: acs.org URL: [Link]

  • Title: Reactions of reduced nicotinamide adenine dinucleotide in acid: studies by reversed-phase high-pressure liquid chromatography Source: nih.gov URL: [Link]

  • Title: NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2 Source: acs.org URL: [Link]

  • Title: Mechanistic study on degradation of azelnidipine solution under radical initiator-based oxidative conditions Source: nih.gov URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing hydride donating ability of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid and Hantzsch ester

This technical guide provides an in-depth, objective comparison of the hydride donating abilities of two classic NADH biomimetic models: 1-Benzyl-1,4-dihydropyridine-3-carboxylic acid (and its extensively characterized a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth, objective comparison of the hydride donating abilities of two classic NADH biomimetic models: 1-Benzyl-1,4-dihydropyridine-3-carboxylic acid (and its extensively characterized amide counterpart, BNAH ) and the Hantzsch ester (HEH) .

Mechanistic Causality: Structural Impact on Hydricity

Hydricity ( ΔGH−​ ) is the fundamental thermodynamic parameter used to quantify a molecule's hydride donating ability. It is defined as the free energy required for an organohydride to cleave its C–H bond and release a hydride ion ( H− ), leaving behind an oxidized cation. A lower (or more negative) ΔGH−​ value indicates a stronger thermodynamic driving force to donate a hydride[1].

The disparity in hydride donating strength between BNAH-derivatives and Hantzsch ester is governed by the electronic stability of their resulting oxidized pyridinium cations:

  • Mono-Substituted System (BNAH Core): 1-Benzyl-1,4-dihydropyridine-3-carboxylic acid features a single electron-withdrawing group (EWG) at the C3 position. When it donates a hydride, the resulting positive charge on the pyridinium ring is only moderately destabilized by this single EWG.

  • Di-Substituted System (Hantzsch Ester): HEH contains two ester groups (EWGs) at the C3 and C5 positions[2]. The presence of a second EWG intensely destabilizes the positively charged pyridinium product via inductive and resonance electron withdrawal.

ThermodynamicCycle XH Hydride Donor (XH) (BNAH / HEH) X_cat Oxidized Pyridinium (X⁺) XH->X_cat Direct Hydride Transfer (ΔG_H⁻) XH_rad Radical Cation (XH•⁺) XH->XH_rad -e⁻ (E₁) H_minus Hydride Ion (H⁻) X_rad Neutral Radical (X•) XH_rad->X_rad -H⁺ (pKa) X_rad->X_cat -e⁻ (E₂)

Thermodynamic cycle of hydride release via direct and stepwise pathways.

Quantitative Thermodynamic Comparison

The following table synthesizes the thermodynamic parameters of both organohydrides in acetonitrile (MeCN). Note that photoexcitation drastically alters the thermodynamic landscape, transforming both molecules into exceptionally potent hydride donors that surpass even free hydride ions in solution[4].

Thermodynamic Parameter1-Benzyl-1,4-DHP Core (BNAH)Hantzsch Ester (HEH)
Structural Classification 1,4-Dihydropyridine (1 EWG)1,4-Dihydropyridine (2 EWGs)
Hydricity ( ΔGH−​ ) 59.0 kcal/mol61.5 kcal/mol
Hydride-Donating Enthalpy ( ΔHH−D​ ) 64.2 kcal/mol69.3 kcal/mol
Photoexcited Hydricity ( ΔGH−∗​ ) -9.6 kcal/mol-3.1 kcal/mol
Relative Hydride Donor Strength Stronger Weaker

Data sourced from established thermodynamic cards of classic NADH models[4],[3].

Experimental Methodologies for Hydricity Validation

To ensure scientific trustworthiness, the hydricity of these compounds must be measured using self-validating, reproducible systems. The most robust method is the NMR-based Hydride-Transfer Equilibrium , which establishes a closed thermodynamic loop by comparing the unknown donor against a reference acceptor of known hydricity[3].

Protocol: NMR-Based Equilibrium Hydricity Determination

Rationale for Experimental Choices:

  • Solvent (Anhydrous CD3​CN ): A polar aprotic solvent is required to stabilize the charged intermediates (pyridinium cations) without exchanging protons with the analytes.

  • Inert Atmosphere: 1,4-Dihydropyridines are highly susceptible to aerobic oxidation; sealing the system prevents artificial skewing of the equilibrium constant.

Step-by-Step Workflow:

  • Sample Preparation: In a glovebox, dissolve equimolar amounts (e.g., 0.02 mmol) of the hydride donor (HEH or BNAH) and a reference hydride acceptor (e.g., a benzimidazolium or acridinium cation with a known ΔGH−​ within 3 kcal/mol of the target) in 0.6 mL of anhydrous CD3​CN .

  • Inert Sealing: Transfer the solution to a J. Young NMR tube and seal it tightly under an Argon or Nitrogen atmosphere.

  • Equilibration: Incubate the tube at a constant 298 K. Monitor the reaction via 1H NMR spectroscopy periodically. Note: Equilibrium for these sterically hindered transfers can take anywhere from 3 to 15 days.

  • Integration & Keq Calculation: Once the spectra remain unchanged over consecutive days, integrate the distinct proton signals of the reactants ( XH , A+ ) and the newly formed products ( X+ , AH ). Calculate the equilibrium constant ( Keq​ ).

  • Thermodynamic Derivation: Calculate the hydricity using the self-validating equation:

    ΔGH−​(XH)=ΔGH−​(AH)−RTln(Keq​) .

NMR_Workflow Step1 1. Sample Prep Equimolar XH + A⁺ Step2 2. Inert Sealing N₂/Ar Atmosphere Step1->Step2 Step3 3. Equilibration ¹H NMR at 298 K Step2->Step3 Step4 4. Integration Determine K_eq Step3->Step4 Step5 5. Calculation ΔG_H⁻ derivation Step4->Step5

NMR-based experimental workflow for determining equilibrium hydricity.

Application Contexts in Drug Development & Catalysis

Understanding the distinct hydricity of these two models dictates their application in synthetic workflows:

  • BNAH & Derivatives: Due to their stronger thermodynamic driving force (lower ΔGH−​ ), BNAH and its carboxylic acid derivatives are preferred for reducing more recalcitrant substrates or for strict biomimetic studies investigating in vivo NADH oxidation mechanisms[5].

  • Hantzsch Ester (HEH): Despite being a slightly weaker hydride donor, HEH is the gold standard for asymmetric organocatalytic transfer hydrogenations. Its symmetrical di-ester structure provides excellent steric handles for chiral catalysts (such as chiral phosphoric acids or secondary amines) to enforce high enantioselectivity during the reduction of imines and activated alkenes[6].

Sources

Comparative

Spectroscopic Validation of 1-Benzyl-1,4-Dihydropyridine-3-Carboxylic Acid Reaction Intermediates: A Comparative Guide

Introduction 1-Benzyl-1,4-dihydropyridine-3-carboxylic acid (1-Bz-1,4-DHP-3-COOH) is a highly versatile NADH analogue, frequently employed as a biomimetic hydride donor in enzymatic cascade reactions, photocatalysis, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Benzyl-1,4-dihydropyridine-3-carboxylic acid (1-Bz-1,4-DHP-3-COOH) is a highly versatile NADH analogue, frequently employed as a biomimetic hydride donor in enzymatic cascade reactions, photocatalysis, and synthetic reductions. The core analytical challenge in utilizing this reagent lies in the transient nature of its reaction intermediates. Unlike concerted hydride transfers, the oxidation of 1,4-dihydropyridines often proceeds via a stepwise electron-proton-electron ( e−/H+/e− ) transfer pathway[1]. Capturing the short-lived radical cations and neutral radicals requires orthogonal spectroscopic techniques to validate the mechanistic pathway, avoid high-energy bottlenecks, and optimize catalytic efficiency.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading spectroscopic modalities. By combining structural specificity with temporal resolution, researchers can build a self-validating analytical framework for tracking dihydropyridine oxidation.

Mechanistic Context: The Stepwise Oxidation Pathway

The oxidation of 1-Bz-1,4-DHP-3-COOH is initiated by a single-electron transfer (SET) to an acceptor, generating a highly reactive radical cation[2]. This species can exist as either a keto or enol tautomer, with the keto form generally exhibiting higher stability in solution[2]. Subsequent deprotonation yields a neutral carbon-centered radical, which rapidly undergoes a second electron transfer to form the stable pyridinium product[3]. Because these intermediates possess lifetimes ranging from nanoseconds to milliseconds, relying on a single analytical method often leads to incomplete mechanistic models.

Comparative Analysis of Spectroscopic Modalities

To accurately map the reaction coordinate, researchers must select techniques based on the specific lifetime and electronic nature of the target intermediate. The table below summarizes the performance of four primary spectroscopic alternatives.

Spectroscopic TechniqueTemporal ResolutionTarget IntermediateStructural SpecificityKey Advantage
Electron Spin Resonance (ESR) Steady-state / μ sRadical CationsHigh (Hyperfine coupling)Unambiguous proof of unpaired electrons; distinguishes keto/enol tautomers[2].
Transient Absorption (TAS) Femtosecond to nsNeutral RadicalsLow (Broad absorption bands)Ideal for calculating ultrafast electron and proton transfer kinetics[1].
Transient IR Spectroscopy Picosecond to msMetal-Adducts / RadicalsHigh (Vibrational modes)Bridges the gap between ultrafast kinetics and structural characterization[4].
Operando 1 H-NMR Seconds to minutesPyridinium ProductsVery High (Atomic resolution)Confirms final structural integrity and tracks macroscopic reaction rates[3].

Visualizing the Analytical Workflow

The following diagram illustrates how orthogonal spectroscopic techniques map to the sequential stages of the e−/H+/e− transfer pathway.

G cluster_0 Reaction Pathway N1 1-Benzyl-1,4-DHP-3-COOH (Ground State) N2 Radical Cation (Intermediate 1) N1->N2 -e⁻ (Oxidation) N3 Neutral Radical (Intermediate 2) N2->N3 -H⁺ (Deprotonation) N4 Pyridinium Cation (Final Product) N3->N4 -e⁻ (Oxidation) T1 Transient Absorption Spectroscopy (TAS) T1->N2 T1->N3 T2 Electron Spin Resonance (ESR) T2->N2 T3 Operando 1H-NMR T3->N1 T3->N4

Spectroscopic mapping of the sequential electron-proton-electron transfer pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the step-by-step methodologies for capturing 1-Bz-1,4-DHP-3-COOH intermediates, complete with the causality behind the experimental design.

Protocol 1: Detection of Radical Cations via Electron Spin Resonance (ESR)

Causality: Radical cations of NADH analogues are highly unstable and prone to rapid deprotonation. By utilizing a highly exergonic electron acceptor (e.g., Fe(bpy)33+​ ) at low temperatures, the activation energy for the initial electron transfer is overcome while the subsequent proton transfer is thermally suppressed, maximizing the steady-state concentration of the radical cation[2].

  • Preparation: Prepare a 1.0 mM solution of 1-Bz-1,4-DHP-3-COOH in rigorously deoxygenated acetonitrile to prevent quenching by molecular oxygen.

  • Loading: Transfer the solution into a specialized quartz ESR capillary tube under an inert argon atmosphere.

  • In Situ Mixing: Introduce 1.0 equivalent of Fe(bpy)3​(PF6​)3​ via a stopped-flow mixing accessory directly inside the ESR cavity, pre-cooled to 233 K.

  • Acquisition: Record the first-derivative ESR spectrum using an X-band spectrometer (9.4 GHz) with a low microwave power (e.g., 2 mW) to avoid signal saturation.

  • Validation Check: Simulate the experimental spectrum to extract hyperfine coupling constants. A dominant coupling to the C4 methylene protons confirms the presence of the keto-form radical cation. If the signal is absent, the electron transfer is insufficiently exergonic, or the temperature is too high.

Protocol 2: Ultrafast Kinetic Mapping via Transient Absorption Spectroscopy (TAS)

Causality: Deprotonation of the radical cation is frequently the rate-determining step in the stepwise pathway[1]. Nanosecond TAS provides the temporal resolution required to monitor the decay of the radical cation absorption band and the concurrent rise of the neutral radical band, allowing for precise kinetic modeling.

  • Preparation: Prepare a 0.1 mM solution of 1-Bz-1,4-DHP-3-COOH and a photosensitizer (e.g., Ru(bpy)32+​ ) in a quartz cuvette.

  • Excitation: Expose the sample to a 532 nm Nd:YAG laser pulse (FWHM ~5 ns) to initiate photoinduced electron transfer.

  • Probing: Probe the transient species using a continuous xenon arc lamp positioned orthogonally to the pump beam.

  • Monitoring: Track the decay kinetics at ~400-450 nm (characteristic of the radical cation) and the rise at ~350 nm (characteristic of the neutral radical).

  • Validation Check: Perform a kinetic isotope effect (KIE) study using a 4,4-dideuterated analogue of the DHP derivative. A primary KIE > 2 confirms that C-H bond cleavage (deprotonation) is indeed the rate-limiting step[3].

Protocol 3: Operando 1 H-NMR for Hydride Transfer Kinetics

Causality: While ESR and TAS excel at capturing transient radicals, they lack the atomic resolution needed to confirm the final structural integrity of the product. Operando NMR is required to rule out side-reactions (such as dimerization) and to calculate macroscopic reaction rates under steady-state conditions[3].

  • Preparation: Dissolve 5.0 mM of 1-Bz-1,4-DHP-3-COOH in CD3​CN .

  • Initiation: Add a stoichiometric amount of a hydride acceptor (e.g., p-chloranil) directly into the NMR tube.

  • Acquisition: Insert the sample into a 500 MHz NMR spectrometer pre-equilibrated at 298 K. Acquire sequential 1 H-NMR spectra every 30 seconds using a pre-saturation pulse sequence to suppress any residual water signals.

  • Tracking: Monitor the disappearance of the characteristic C4 methylene protons ( δ ~3.6 ppm) and the appearance of the aromatic pyridinium protons ( δ ~8.5-9.0 ppm).

  • Validation Check: Stack the sequential spectra and look for clean isosbestic points. The presence of isosbestic points validates a clean A→B conversion. The emergence of unexpected peaks in the aliphatic region indicates unwanted dimerization or adduct formation, invalidating the clean hydride transfer model.

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Safety & Regulatory Compliance

Safety

1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid proper disposal procedures

An In-Depth Guide to the Safe Disposal of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and ef...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Safe Disposal of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid, moving beyond simple steps to explain the chemical reasoning behind each recommendation.

Hazard Identification and Risk Assessment

The molecule contains a carboxylic acid group, making it acidic. Furthermore, analogs such as 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid are known to cause skin, eye, and respiratory irritation.[3] The dihydropyridine ring system can also undergo oxidative aromatization to form pyridine derivatives, which are often flammable and toxic.[1][4]

Table 1: Hazard Profile and Key Properties

Property/HazardDescriptionRationale & Source
Chemical Class Carboxylic Acid, 1,4-Dihydropyridine DerivativeStructural analysis.[5]
Physical State Likely a solid at room temperature.[6]Based on data for similar imidazole- and pyridine-carboxylic acids.
Primary Hazard Corrosivity (Acidic)The presence of the carboxylic acid functional group dictates its acidic nature.
Anticipated Hazards Skin, eye, and respiratory irritation.Inferred from GHS classifications of structurally similar compounds.[3]
Reactivity Incompatible with strong bases and strong oxidizing agents.Standard reactivity for acids. Dihydropyridines can be oxidized.[7][8]
Environmental Potential for environmental harm if disposed of improperly.General principle for synthetic organic compounds not readily biodegradable.[9]

Immediate Safety Protocols: PPE and Spill Management

Before handling or preparing for disposal, strict adherence to personal protective equipment (PPE) standards is mandatory.[10]

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times.[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or tears before use.[4][12]

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[11]

  • Work Area: All handling and preparation for disposal should occur within a certified laboratory chemical fume hood to mitigate inhalation risks.[4][11]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.[7]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill:

    • Small Spills (Solid): If the spill is small and you are trained to handle it, gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Small Spills (Liquid Solution): Absorb the spill with an inert, non-combustible material like sand, vermiculite, or a chemical sorbent.[4][7] Do not use paper towels if the solvent is a strong oxidizer.

  • Containment: Collect the absorbed material and contaminated debris into a sealable, properly labeled hazardous waste container.[7]

  • Large Spills: If the spill is large, occurs outside a fume hood, or you are not comfortable cleaning it up, evacuate the area immediately, secure it, and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[7]

Core Disposal Protocol: The Preferred Method

The most direct and universally accepted method for disposing of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid is through your institution's official hazardous waste management program. Direct disposal down the drain is strictly prohibited. [7][13]

Step-by-Step Collection for Off-Site Disposal
  • Identify Waste Stream: Determine if the waste is a solid (pure compound, contaminated labware) or a liquid (dissolved in a solvent). Solid and liquid wastes must be kept separate.[14]

  • Select a Compatible Container:

    • Use a designated hazardous waste container that is leak-proof, sealable, and chemically compatible.[13][15]

    • For acidic waste, high-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers as the acid can cause corrosion.[16][17]

  • Label the Container: As soon as you begin accumulating waste, affix a hazardous waste label. The label must be filled out completely and legibly, including:[14][15]

    • The words "Hazardous Waste"

    • The full chemical name: "1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid"

    • List all other constituents and their approximate percentages (e.g., solvents, water).

    • The relevant hazard classifications (e.g., "Corrosive - Acid").

    • The date accumulation started.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the container opening.[15][18]

    • Store the container in a designated Satellite Accumulation Area within the lab, at or near the point of generation.[15][19]

    • Ensure the container is stored in secondary containment to catch any potential leaks.[18]

  • Arrange for Pickup: Once the container is full (do not overfill), or as per your institution's policy, contact your EHS office to schedule a pickup.[19][20]

In-Lab Pre-Treatment: Conditional Neutralization

For dilute, aqueous waste streams containing 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid, in-lab neutralization may be a permissible pre-treatment step if allowed by your institution's EHS guidelines. Neutralization renders the waste less corrosive, but the resulting solution must still be collected as hazardous waste.[21]

Causality: Neutralization is a chemical reaction where an acid and a base react to form a salt and water. This process reduces the corrosivity hazard (pH closer to neutral), making the waste safer to handle and store.[22] However, it does not eliminate the potential toxicity of the organic molecule itself.

Protocol for Acid Neutralization

Caution: This procedure generates heat and potentially vapors. It must be performed slowly and inside a chemical fume hood.[21]

  • Prepare a Basic Solution: In a large, appropriate container (e.g., a large glass beaker), prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).[23]

  • Cool the System: Place the beaker containing the basic solution in an ice-water bath to help dissipate the heat that will be generated.

  • Slowly Add Acidic Waste: With constant, gentle stirring, slowly and carefully add the acidic waste solution to the basic solution. Always add acid to base (or water); never the other way around to prevent violent reactions. [12][14]

  • Monitor the Reaction: You will observe fizzing (release of CO₂ gas) as the neutralization occurs. Continue adding the acidic waste slowly until the addition is complete.[23]

  • Verify Neutralization: Once the reaction has subsided, use pH paper or a calibrated pH meter to check the pH of the solution. The target pH should be between 5 and 9.[21][24] If the solution is still acidic, add more weak base until the target pH is reached.

  • Dispose of Neutralized Waste: The resulting neutralized salt solution must be collected in a properly labeled hazardous waste container for EHS pickup. Clearly label the contents, for example: "Neutralized aqueous waste containing 1-Benzyl-1,4-dihydropyridine-3-carboxylic acid sodium salt."

Waste Segregation and Incompatibilities

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.[14][18]

  • DO NOT MIX 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid waste with:

    • Strong Bases (e.g., sodium hydroxide): A strong acid-base reaction can generate significant heat.[14]

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates): Dihydropyridines are susceptible to oxidation, which can be an energetic and uncontrolled reaction.[7]

    • Cyanides, Azides, or Hypochlorites: Mixing acids with these materials can generate highly toxic gases.[14]

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste containing 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid.

G Disposal Workflow for 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid cluster_0 Waste Identification & Segregation cluster_1 Liquid Waste Processing cluster_2 Final Packaging & Disposal Start Identify Waste Containing 1-Benzyl-1,4-dihydropyridine- 3-carboxylic Acid WasteType Is the waste primarily solid or liquid? Start->WasteType SolidWaste Solid Waste (e.g., pure compound, contaminated items) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid PackageSolid Package in a labeled, compatible solid waste container. SolidWaste->PackageSolid IsAqueous Is it a dilute aqueous solution? LiquidWaste->IsAqueous OrganicSolvent Waste in Organic Solvent IsAqueous->OrganicSolvent No Neutralize Is in-lab neutralization permitted by EHS? IsAqueous->Neutralize Yes PackageLiquid Package in a labeled, compatible liquid waste container. OrganicSolvent->PackageLiquid PerformNeutralization Perform Neutralization Protocol (pH 5-9) Neutralize->PerformNeutralization Yes Neutralize->PackageLiquid No PerformNeutralization->PackageLiquid EHS_Pickup Store in Satellite Area. Arrange Pickup by EHS. PackageSolid->EHS_Pickup PackageLiquid->EHS_Pickup

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